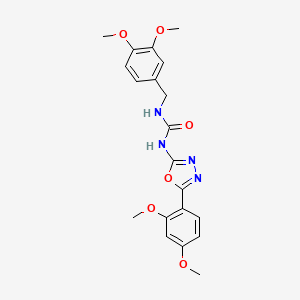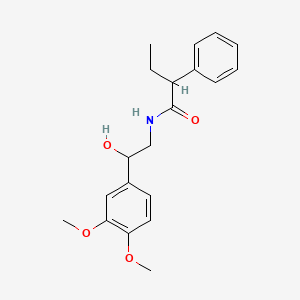
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide” appears to be a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to 3,4-Dimethoxyphenethylamine1, a chemical compound of the phenethylamine class1. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups1.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, related compounds such as 2-(3,4-Dimethoxyphenyl)-N-methylethylamine have a molecular weight of 195.263.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, related compounds such as 2-(3,4-Dimethoxyphenyl)-N-methylethylamine are known to be liquid at 20 degrees Celsius and have a specific gravity of 1.063.
Wissenschaftliche Forschungsanwendungen
Novel Azetidinones and Carbapenems Synthesis
Research into novel azetidinones for carbapenems has indicated that derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide can undergo reactions to yield azetidin-2-one derivatives, which are useful in the development of carbapenem antibiotics (Selezneva et al., 2018).
Endothelin Antagonists
The compound has been studied in the context of biphenylsulfonamide endothelin antagonists. Substitutions at specific positions on the benzene ring of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to the identification of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, indicating potential for therapeutic application in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).
Cytotoxic Phenylbutenoid Dimer Discovery
A study on Zingiber cassumunar rhizomes discovered a new phenylbutenoid dimer, showcasing the compound's potential in natural product research and its cytotoxic properties against human cancer cell lines, suggesting its application in cancer research (Han et al., 2004).
Redox-responsive Functional Materials
Research into redox-responsive conformational alteration of aromatic amides bearing an N-quinonyl system has explored derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide. These studies suggest applications in developing materials that respond to external redox stimuli, potentially useful in creating smart materials for various technological applications (Okamoto et al., 2012).
Anticonvulsant and Pain-attenuating Properties
Primary amino acid derivatives of the compound have shown potent anticonvulsant activities and pain-attenuating properties in animal models. These findings indicate the compound's potential in the development of new anticonvulsant drugs (King et al., 2011).
Psychoactive Compound Analysis
The determination and identification of psychoactive compounds related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide, such as NBOMe derivatives, have been essential in forensic toxicology, highlighting the compound's relevance in legal and safety contexts (Poklis et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, related compounds such as 3,4-Dimethoxyphenylacetone are known to cause skin irritation and serious eye irritation6.
Zukünftige Richtungen
The future directions for this compound are not directly available. However, related compounds have been studied for their anticancer and antimicrobial properties, as well as their potential antioxidant and anti-inflammatory properties7.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-16(14-8-6-5-7-9-14)20(23)21-13-17(22)15-10-11-18(24-2)19(12-15)25-3/h5-12,16-17,22H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREAYPQWFMKGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
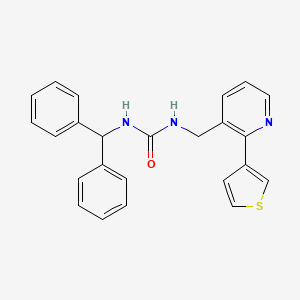
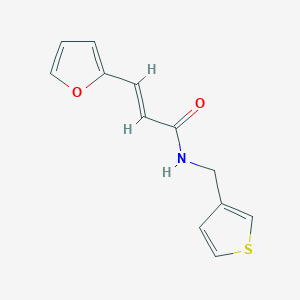
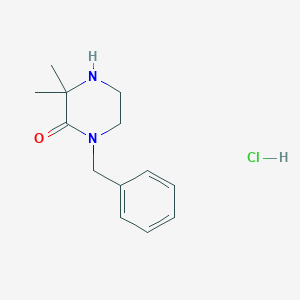
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
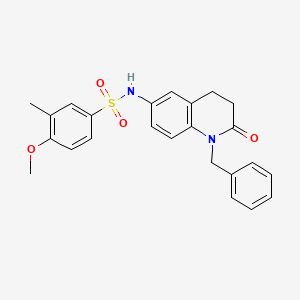
![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
